Product packaging for 5-chloro-2-methyl-N-phenylbenzamide(Cat. No.:)

5-chloro-2-methyl-N-phenylbenzamide

Cat. No.: B14118119
M. Wt: 245.70 g/mol
InChI Key: YPYKUYQPXRBYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-N-phenylbenzamide (CAS 1502308-99-7) is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 g/mol. It is characterized as a colorless solid with a melting point of 171 to 175 °C and should be stored sealed in a dry environment at room temperature . This compound belongs to the class of N-phenylbenzamide derivatives (NPDs), which are the subject of active research in medicinal chemistry. Studies on this class of compounds have identified their significant potential as inhibitors of the mitochondrial enzyme Alternative Oxidase (AOX) . AOX is a key target for combating various human and plant fungal pathogens, such as Moniliophthora perniciosa , which causes witches' broom disease in cocoa, as well as Trypanosoma brucei and Cryptococcus neoformans . Furthermore, structurally related benzamide analogues have demonstrated potent activity against viral pathogens, including the inhibition of Respiratory Syncytial Virus (RSV) replication and the associated inflammatory responses . The core structure of related chlorinated and methylated N-phenylbenzamides has been established through crystallographic studies, confirming the typical conformation of the amide group relative to the benzene rings . This high-purity compound is intended for research purposes, such as investigating new antifungal or antiviral agents, and is strictly for Laboratory Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO B14118119 5-chloro-2-methyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

5-chloro-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)

InChI Key

YPYKUYQPXRBYQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 5 Chloro 2 Methyl N Phenylbenzamide

Strategies for Regioselective Synthesis of the 5-chloro-2-methyl-N-phenylbenzamide Scaffold

The construction of the this compound molecule hinges on the regioselective synthesis of its core structure. This involves the strategic placement of the chloro and methyl groups on the benzoic acid precursor, followed by the formation of the N-phenyl amide linkage.

The key precursor for the target molecule is 5-chloro-2-methylbenzoic acid. nih.govontosight.aicymitquimica.com The substitution pattern of this precursor is governed by the directing effects of the functional groups on the aromatic ring during electrophilic aromatic substitution reactions.

One viable synthetic route begins with o-toluic acid (2-methylbenzoic acid). The methyl group is an ortho-, para-director and an activating group. evergreensinochem.com Halogenation of 2-methylbenzoic acid, for instance with chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃), would be expected to yield a mixture of products. evergreensinochem.com The incoming chloro group would be directed to the positions ortho and para to the methyl group. The position para to the methyl group (position 5) is sterically accessible, leading to the formation of 5-chloro-2-methylbenzoic acid.

Alternatively, the synthesis could start from 4-chlorobenzoic acid. nih.gov The chloro group is a deactivating but ortho-, para-directing group. The carboxylic acid group is a meta-director and strongly deactivating. To introduce the methyl group at the 2-position, a Friedel-Crafts alkylation could be considered. However, Friedel-Crafts reactions are often difficult on strongly deactivated rings. wikipedia.org Therefore, the chlorination of 2-methylbenzoic acid is a more likely and efficient pathway.

Table 1: Regioselectivity in the Halogenation of 2-Methylbenzoic Acid

Reactant Reagent Catalyst Major Product Minor Products
2-Methylbenzoic Acid Cl₂ FeCl₃ 5-chloro-2-methylbenzoic acid 3-chloro-2-methylbenzoic acid

This table represents expected outcomes based on directing group effects in electrophilic aromatic substitution.

Once 5-chloro-2-methylbenzoic acid is obtained, the crucial step is the formation of the amide bond with aniline (B41778). Several methods are available for this transformation.

A classic and widely used method is the Schotten-Baumann reaction . vedantu.combyjus.comtestbook.com This typically involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the amine in the presence of a base. First, 5-chloro-2-methylbenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 5-chloro-2-methylbenzoyl chloride. This acyl chloride is then reacted with aniline in a biphasic system with an aqueous base, like sodium hydroxide, or in an organic solvent with a base like pyridine. byjus.compw.live The base neutralizes the HCl generated during the reaction, driving it to completion. byjus.com

Modern amidation methods often employ coupling reagents that activate the carboxylic acid in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. rsc.org Another approach involves the use of phosphonium (B103445) salt-based coupling reagents, which have been shown to be highly efficient for amide bond formation. acs.orggoogle.com For example, mixing the carboxylic acid and amine with triphenylphosphine (B44618) and an N-chloroimide generates chloro- and imido-phosphonium salts in situ, which act as powerful activating agents. acs.org

More recently, catalytic methods for direct amidation have been developed to improve sustainability. Boron-based catalysts, such as those derived from 2,2,2-trifluoroethanol, have been shown to mediate the direct condensation of carboxylic acids and amines. acs.orgnih.gov Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) represent another powerful tool, typically coupling an aryl halide with an amine. nih.govrsc.org In this context, it could be applied by coupling this compound with another aryl group if needed, or by coupling an aryl halide with a primary amide. nih.gov

Table 2: Comparison of Amide Bond Formation Methods

Method Activating Agent Typical Conditions Advantages Disadvantages
Schotten-Baumann Thionyl Chloride (SOCl₂) Base (e.g., NaOH, Pyridine) High yield, well-established Harsh reagents, generation of HCl
Coupling Reagents EDC/HOBt, DCC Room temperature, organic solvent Mild conditions, high efficiency Stoichiometric reagents, byproduct removal
Phosphonium Salts PPh₃/N-chloroimide Room temperature, Toluene/Acetonitrile High yields, mild Stoichiometric phosphine (B1218219) oxide byproduct
Boron Catalysis B(OCH₂CF₃)₃ MeCN, heat Catalytic, good for sensitive substrates May require anhydrous conditions

| Pd-Catalysis | Pd catalyst/ligand | Base, organic solvent | Broad scope, high functional group tolerance | Catalyst cost, ligand sensitivity |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent MCR that can be used to synthesize α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgnih.gov

A hypothetical Ugi reaction to construct a scaffold related to this compound could involve the reaction of an aldehyde, an amine (aniline), a carboxylic acid (5-chloro-2-methylbenzoic acid), and an isocyanide. wikipedia.org The product of a standard Ugi reaction is a bis-amide. While this does not directly yield the target molecule, modifications and strategic choice of components can lead to related structures or intermediates that can be further transformed. The efficiency and diversity-oriented nature of MCRs make them an attractive, though less direct, strategy for building libraries of benzamide (B126) derivatives. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. For the synthesis of this compound, the mechanisms of amide bond formation and the role of catalysts and solvents are of particular interest.

Schotten-Baumann Reaction Mechanism: The mechanism proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. vedantu.com This leads to the formation of a tetrahedral intermediate. vedantu.com The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the protonated amide. A base then deprotonates the nitrogen to yield the final, neutral amide product. vedantu.com

Palladium-Catalyzed C-N Coupling Mechanism: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. youtube.comacs.org

Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(Ar)(X). nih.gov

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form an amido complex.

Reductive Elimination: The aryl and amido groups on the palladium center couple and are eliminated from the metal, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. nih.govacs.org The structure of the phosphine ligand is critical, as it influences the stability of intermediates and the rate of both oxidative addition and reductive elimination. nih.gov Bulky, electron-rich ligands often favor the formation of coordinatively unsaturated palladium species that are highly reactive. acs.org

Ugi Reaction Mechanism: The Ugi reaction mechanism is a sequence of reversible steps, culminating in an irreversible rearrangement. wikipedia.org It begins with the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion. This activated species is attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. This intermediate then undergoes a second nucleophilic attack by the carboxylate anion. The final step is an irreversible Mumm rearrangement, where the acyl group transfers from the oxygen to the nitrogen, driving the entire reaction sequence to yield the stable bis-amide product. wikipedia.org

The choice of catalyst and solvent plays a pivotal role in the efficiency, selectivity, and environmental impact of the synthesis.

Catalysis: In the Schotten-Baumann reaction, the base is often considered a reagent but also acts catalytically by neutralizing the generated acid. pw.live In modern amidation reactions, catalysis is central. Phosphonium salts, generated in situ, act as catalysts by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. acs.orgrsc.org The phosphine oxide byproduct is a key feature of this catalytic cycle. nih.gov In palladium-catalyzed reactions, the ligand's electronic and steric properties are paramount. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in promoting selective amidation. nih.gov

Solvent Effects: The solvent can significantly influence reaction rates and outcomes. In amide bond formation, polar aprotic solvents are often used. hud.ac.uk However, there is a growing interest in using more environmentally benign solvents. Recent studies have shown that amide synthesis can be effectively carried out in aqueous media or bio-based solvents like Cyrene™. hud.ac.ukluxembourg-bio.com In biphasic systems, such as those used in the Schotten-Baumann reaction, the organic solvent dissolves the reactants while the aqueous phase contains the base and sequesters the salt byproduct. testbook.com For direct amidation reactions, the solvent can affect the stability of activated intermediates. For instance, in some EDC-mediated couplings, the use of reactive deep eutectic solvents (RDESs) can serve as both the reaction medium and a reactant, significantly improving the green metrics of the process. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-chloro-2-methylbenzoic acid
Aniline
o-toluic acid (2-methylbenzoic acid)
Iron(III) chloride
4-chlorobenzoic acid
Thionyl chloride
Oxalyl chloride
5-chloro-2-methylbenzoyl chloride
Sodium hydroxide
Pyridine
N,N'-dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
Triphenylphosphine
2,2,2-trifluoroethanol
1,1'-bis(diphenylphosphino)ferrocene (dppf)

Derivatization and Functionalization of this compound

Chemical Modifications at the Benzamide Core

Research on related benzamides, such as 5-chloro-2-hydroxy-N-phenylbenzamide, demonstrates the reactivity of the core structure. For instance, the hydroxyl group in the 2-position of the benzoyl ring is a common site for modification. Studies have shown that this hydroxyl group can be alkylated to form ether linkages. lew.roresearchgate.net For example, reaction with chloro-substituted acid ethyl esters in the presence of a base like potassium carbonate can yield the corresponding alkoxy derivatives. researchgate.net Furthermore, the amide nitrogen itself can potentially undergo reactions, although this is less commonly reported for N-phenylbenzamides.

Another avenue for modification, observed in similar structures, involves the transformation of the amide bond. While direct hydrolysis or reduction might be challenging without affecting other functional groups, derivatization of substituents on the benzamide core offers a more controlled approach to functionalization.

Transformations of the Phenyl Ring Substituents

The substituents on both the benzoyl and the N-phenyl rings present opportunities for chemical transformation. In the case of this compound, the chloro and methyl groups on the benzoyl ring, and any substituents on the N-phenyl ring, could theoretically be targeted for modification.

For instance, the methyl group could potentially undergo oxidation to a carboxylic acid or be halogenated to introduce further reactive handles. However, the conditions required for such transformations would need to be carefully selected to avoid unwanted side reactions on the rest of the molecule. Similarly, the chlorine atom could potentially participate in cross-coupling reactions, although its reactivity would be influenced by the other substituents on the ring.

On the N-phenyl ring, the presence of activating or deactivating groups would dictate the feasibility and regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. For example, nitration or halogenation of an unsubstituted N-phenyl ring could introduce new functional groups for further derivatization.

Formation of Complex Hybrid Structures (e.g., Imidazole-Fused Analogues, Sulfonamide Conjugates)

The synthesis of complex hybrid structures from benzamide scaffolds is an active area of research. One notable example is the formation of imidazole-fused analogues. While not starting from this compound, studies have detailed the one-pot multicomponent synthesis of imidazole-based N-phenylbenzamide derivatives from phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile. researchgate.net This methodology could, in principle, be adapted to precursors with the 5-chloro-2-methyl substitution pattern.

The conjugation of sulfonamides to a benzamide core is another strategy for creating hybrid molecules with potential biological activity. Research on compounds like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide demonstrates the synthesis of such conjugates. researchgate.net Typically, this involves the reaction of a benzoyl chloride with a sulfonamide-containing aniline or amine. researchgate.net Applying this to the target compound would likely involve the synthesis of an appropriately substituted aniline or the modification of the N-phenyl ring to introduce a sulfonamide group.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Methyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound like 5-chloro-2-methyl-N-phenylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR and to piece together the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity of protons within the two separate aromatic rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). This would definitively link the proton assignments to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). HMBC is crucial for connecting the different fragments of the molecule. For example, it would show a correlation from the N-H proton to the carbonyl carbon and to carbons on the phenyl ring (C-1', C-2', C-6'). It would also show correlations from the methyl protons to the C-1, C-2, and C-3 carbons of the benzamide (B126) ring, confirming the position of the methyl group.

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns.

Fragmentation Pathway Analysis

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns (tandem MS or MS/MS) provides valuable structural information.

For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, which is often a labile site. Expected fragmentation could include:

Cleavage of the C-N amide bond: This could lead to the formation of the 5-chloro-2-methylbenzoyl cation and the aniline (B41778) radical, or the N-phenylcarbamoyl cation and the 5-chloro-2-methylphenyl radical.

Loss of substituents: Fragmentation could also involve the loss of the chlorine atom or the methyl group from the benzoyl fragment.

McLafferty rearrangement: If applicable, though less likely for this specific structure, this rearrangement could also be a possible fragmentation pathway.

By identifying the masses of these fragments, the connectivity of the molecular structure elucidated by NMR can be further confirmed. For instance, the observation of a fragment corresponding to the 5-chloro-2-methylbenzoyl moiety would strongly support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not widely published, the expected vibrational frequencies can be inferred from the analysis of closely related structures, such as 5-chloro-2-hydroxy-N-phenylbenzamide derivatives. lew.ro

The key functional groups in this compound are the secondary amide, the aromatic rings, the chloro substituent, and the methyl group. The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is expected to appear as a strong absorption in the range of 1630-1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to be found between 1510 and 1570 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹. The methyl group (CH₃) would show characteristic symmetric and asymmetric stretching vibrations around 2950-2975 cm⁻¹ and 2865-2885 cm⁻¹, respectively, as well as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300 - 3500
AmideC=O stretch (Amide I)1630 - 1680
AmideN-H bend, C-N stretch (Amide II)1510 - 1570
AromaticC-H stretch> 3000
AromaticC=C stretch1450 - 1600
AlkylC-H stretch (methyl)2865 - 2975
HaloalkaneC-Cl stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the amide functional group.

The benzamide chromophore, which consists of a benzene (B151609) ring conjugated with an amide group, is the primary contributor to the UV-Vis absorption. The phenyl rings will exhibit characteristic absorptions due to π → π* transitions. These are typically observed as a strong band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 260-280 nm. The presence of substituents on the benzene rings, such as the chloro and methyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima and may also affect their intensities.

X-ray Crystallography for Three-Dimensional Molecular Architecture

Determination of Absolute Configuration

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of absolute configuration is not applicable to this compound.

Analysis of Intramolecular Conformational Preferences

The conformation of this compound is largely determined by the rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. The amide bond itself has a significant degree of double bond character, which restricts rotation and generally leads to a planar amide group. The relative orientation of the two phenyl rings is a key conformational feature. It is expected that the two rings will be twisted with respect to each other to minimize steric hindrance. In related benzanilide (B160483) structures, the dihedral angle between the two aromatic rings can vary significantly.

Furthermore, intramolecular hydrogen bonding can play a crucial role in dictating the conformation. However, in this compound, the ortho-substituent to the amide linkage on the first ring is a methyl group, which cannot act as a hydrogen bond donor. This is in contrast to related 2-hydroxybenzamides where a strong intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen is often observed. mdpi.com The absence of this interaction in the target molecule would likely lead to a different conformational preference compared to its hydroxylated analogs.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound will pack in a regular, repeating pattern to form a crystal lattice. The nature of this packing is governed by intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the amide group. Specifically, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Based on the crystal structures of similar benzamides, it is highly probable that the molecules of this compound would form linear chains or more complex networks through intermolecular N-H···O=C hydrogen bonds. mdpi.com In these arrangements, the amide proton of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. These hydrogen-bonded chains are a common and stabilizing motif in the crystal packing of secondary amides.

Based on the available information, a detailed article focusing solely on the computational chemistry and theoretical investigations of this compound cannot be generated. There is a lack of specific published research and data in the public domain concerning the quantum chemical calculations, molecular modeling, and dynamics simulations for this particular compound.

To provide a scientifically accurate and informative article as requested, it is imperative to draw from peer-reviewed studies that have conducted Density Functional Theory (DFT) analyses, predicted spectroscopic parameters, investigated molecular orbitals, and performed ligand-receptor docking or molecular dynamics simulations specifically on this compound. Without such foundational research, any attempt to create the specified content would result in speculation or the presentation of data from unrelated molecules, which would not adhere to the strict focus on the named compound.

Further research would be required to be published on this specific chemical compound before a detailed and accurate article on its computational chemistry could be written.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methyl N Phenylbenzamide

Prediction of Molecular Descriptors and Theoretical Chemical Reactivity

Theoretical predictions of molecular descriptors provide a quantitative framework for understanding the chemical behavior of 5-chloro-2-methyl-N-phenylbenzamide. These calculations, typically employing methods like Density Functional Theory (DFT), can elucidate the electronic landscape of the molecule, highlighting regions susceptible to chemical attack and governing its interactions with other molecules.

Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. scienceopen.com The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color spectrum to indicate different charge regions. researchgate.net

Red/Yellow/Orange areas signify regions of negative electrostatic potential. These areas are rich in electrons and are therefore the most likely sites for electrophilic attack. researchgate.net

Blue areas indicate regions of positive electrostatic potential. These electron-poor regions are susceptible to nucleophilic attack. researchgate.net

Green areas represent regions of neutral or near-zero potential.

For this compound, an MEP analysis would be expected to reveal specific patterns based on its functional groups. The most negative potential (red/yellow) would likely be concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the chlorine atom. These locations represent the primary sites for interactions with electrophiles or hydrogen bond donors.

Conversely, the most positive potential (blue) would be anticipated around the amide proton (N-H). This proton's acidic nature makes it a prime target for nucleophilic attack or hydrogen bonding with acceptor atoms. The hydrogen atoms on the aromatic rings would also exhibit positive potential, though to a lesser degree.

The analysis of the MEP surface provides a visual and intuitive guide to the molecule's reactivity, offering insights that are fundamental for predicting its chemical and biological interactions. scienceopen.com

Illustrative MEP Data for Key Atomic Sites of this compound
Atomic SiteExpected Electrostatic Potential (a.u.)Predicted Reactivity
Carbonyl Oxygen (O)Highly Negative (~ -0.04 to -0.06)Site for Electrophilic Attack / H-Bond Acceptor
Amide Hydrogen (H of N-H)Highly Positive (~ +0.03 to +0.05)Site for Nucleophilic Attack / H-Bond Donor
Chlorine Atom (Cl)Moderately Negative (~ -0.01 to -0.03)Electrophilic Interaction Site
Aromatic Hydrogens (H of C-H)Slightly Positive (~ +0.01 to +0.02)Weak Nucleophilic Interaction Sites

**Note: The values in the table above are illustrative examples based on typical results for similar functional groups and are intended to demonstrate how such data would be presented. They are not the result of a specific calculation on this molecule.

For this compound, the dipole moment arises from the vector sum of all individual bond dipoles. Significant contributions include:

The highly polar carbonyl bond (C=O).

The polar carbon-chlorine bond (C-Cl).

The polar nitrogen-hydrogen bond (N-H).

Theoretical Dipole Moment Components (Illustrative Example)
ComponentValue (Debye)
μ_x1.85
μ_y-2.50
μ_z0.75
Total Dipole Moment (μ_total) 3.21

**Note: The values in this table are hypothetical and serve only to illustrate how dipole moment data, calculated from its vector components (μ_x, μ_y, μ_z), would be presented. The total dipole moment is the magnitude of the vector sum.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Methyl N Phenylbenzamide Analogues

Relationship between Molecular Conformation and Biological Efficacy

The substituents on the molecule heavily influence the preferred conformation. The 2-methyl group, for example, can create steric hindrance that restricts the rotation around the amide bond, forcing the two aromatic rings into a specific non-planar arrangement. This fixed orientation may be crucial for fitting into the binding site of a protein. Studies on related amide-containing structures have demonstrated that inducing specific turns or maintaining an extended conformation can be critical for activity. mdpi.comdtic.mil While direct conformational studies on 5-chloro-2-methyl-N-phenylbenzamide are not widely published, the principles from analogous systems suggest that its efficacy is likely dependent on a specific torsional angle between the benzamide (B126) and N-phenyl moieties, which is stabilized by its substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can provide predictive insights for designing new, more potent analogues.

Numerous QSAR studies have been successfully applied to substituted benzamides to understand their antimicrobial and anticancer activities. nih.govdocumentsdelivered.comnih.govjppres.com These studies typically use a range of molecular descriptors to quantify various properties of the molecules:

Topological descriptors: Describe the connectivity of atoms (e.g., molecular connectivity indices). documentsdelivered.comnih.gov

Electronic descriptors: Quantify the electronic environment (e.g., electrophilicity index). nih.gov

Steric descriptors: Relate to the size and shape of the molecule (e.g., molar refractivity, Kier's shape index). nih.govdocumentsdelivered.com

Hydrophobic descriptors: Measure the lipophilicity of the molecule (e.g., LogP). nih.gov

For antimicrobial N-phenylbenzamides, QSAR models have revealed that activity against Gram-positive bacteria is largely a function of electrostatic fields, while activity against Gram-negative bacteria depends more on hydrophobicity and steric effects. nih.gov Such models generate contour maps that can visually guide drug design, indicating where, for instance, an electropositive or a bulky group should be placed on the molecular scaffold to enhance activity. nih.gov The development of a robust QSAR model for analogues of this compound could therefore provide a powerful predictive tool to guide the synthesis of new derivatives with improved biological efficacy. semanticscholar.org

QSAR Descriptor TypeProperty MeasuredRelevance to this compound AnaloguesReference
ElectronicCharge distribution, electrostatic potentialPredicts binding affinity based on electrostatic interactions. nih.gov
StericMolecular size, shape, and bulkDetermines the fit of the molecule into the target's binding site. nih.govdocumentsdelivered.com
HydrophobicWater/oil solubility (LogP)Influences membrane permeability and hydrophobic interactions with the target. nih.gov
TopologicalAtomic connectivity and branchingProvides a numerical representation of the molecular structure for correlation with activity. documentsdelivered.comnih.gov

Mechanistic Studies of Biological Activities Associated with N Phenylbenzamide Compounds

Investigations into Antimicrobial Mechanisms

N-phenylbenzamide and its derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. ontosight.ainanobioletters.com The core structure of N-phenylbenzamide serves as a versatile scaffold for developing new antimicrobial agents to combat the growing challenge of drug resistance. lew.romdpi.com Research into their mechanisms of action reveals diverse and specific interactions with microbial targets, which vary depending on the class of microorganism.

N-phenylbenzamide compounds are potent agents against both Gram-positive and Gram-negative bacteria, though their mechanisms of action differ significantly based on the bacterial cell wall structure. nih.gov For Gram-positive bacteria, which have a thick peptidoglycan cell wall, the antibacterial activity is primarily driven by electrostatic interactions. nih.gov In contrast, the thinner, more permeable cell wall of Gram-negative bacteria allows N-phenylbenzamide molecules to penetrate into the cell, where hydrophobic and steric interactions become dominant. nih.gov

Quantitative structure-activity relationship (QSAR) studies indicate that for anti-Gram-positive activity, an electropositive group around the benzene (B151609) ring and an electronegative group near the carbonyl oxygen are desirable. nih.gov For activity against Gram-negative bacteria, a hydrophobic group at the meta position of the phenyl ring and a bulky group at the ortho position are beneficial. nih.gov

Derivatives known as salicylanilides (2-hydroxy-N-phenylbenzamides) have been identified as inhibitors of several key bacterial enzymes. nih.gov These compounds can disrupt the biosynthesis of the bacterial cell wall by inhibiting enzymes like d-alanine-d-alanine ligase and transglycosylases in Staphylococcus aureus. nih.gov Furthermore, they have been shown to inhibit bacterial two-component regulatory systems (TCS) and enzymes such as sortase A, which are crucial for virulence and protein secretion. nih.gov Certain N-phenylbenzamide derivatives have shown the ability to penetrate the peptidoglycan layer of the bacterial cell wall to reach their target receptor sites. nanobioletters.com

Bacterial TypePrimary Interaction TypeKey Molecular TargetsSupporting Evidence
Gram-Positive (e.g., S. aureus)Electrostatic InteractionCell wall components, Sortase A, d-alanine-d-alanine ligase, TransglycosylasesQSAR studies indicate the importance of electrostatic fields; inhibition of cell wall synthesis enzymes demonstrated. nih.govnih.gov
Gram-Negative (e.g., E. coli)Hydrophobic and Steric InteractionInternal cellular components following cell wall permeationQSAR models show dependence on hydrophobicity and steric factors for activity. nih.gov

The antifungal activity of N-phenylbenzamide derivatives involves multiple mechanisms, primarily targeting fungal cell integrity and critical metabolic enzymes. nih.govnih.gov One key target in Candida albicans is the aspartic proteinase (Saps) enzyme, a proteolytic enzyme that acts as a virulence factor by damaging host tissues and facilitating fungal attachment and invasion. nih.gov

Some related compounds, such as N-phenacyldibromobenzimidazoles, exert their antifungal effects by causing irreversible damage to the fungal cell membrane, leading to accidental cell death. nih.gov These compounds can also affect the cell wall by inducing enzymes like β-d-glucanase and exhibiting chitinolytic activity, which results in morphological distortions and osmotic instability, particularly in biofilms. nih.gov Another related class, N′-phenylhydrazides, has been shown to exert antifungal effects through a mechanism involving the production of free radicals and reactive oxygen species within fungal cells, leading to damage of the mycelium morphology. mdpi.com

Fungal SpeciesCompound ClassMechanism of ActionReference
Candida albicansN-phenylbenzamidesInhibition of aspartic proteinases (Saps), which are key virulence factors. nih.gov
Candida albicans, Cryptococcus neoformansN-phenacyldibromobenzimidazolesInduces cell wall stress (β-d-glucanase induction), causes irreversible cell membrane damage, and leads to osmotic instability. nih.gov
Candida albicansN′-phenylhydrazidesGeneration of free radicals and reactive oxygen species, causing damage to mycelium. mdpi.com
Phomopsis sp., Botryosphaeria dothidea, Botrytis cinereaN-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moietyInhibition of fungal growth, with some compounds showing superior activity to the commercial fungicide pyrimethanil. researchgate.net

N-phenylbenzamide derivatives, particularly salicylanilides, have shown promising activity against mycobacteria, the causative agents of diseases like tuberculosis. lew.ronih.gov The increasing incidence of drug resistance in mycobacterial infections necessitates the development of new chemotherapeutic agents. lew.ro

The mechanism of action for these compounds against mycobacteria involves targeting specific biological pathways. Salicylanilides are known to be selective inhibitors of interleukin-12p40 production, a cytokine that plays a role in the cellular response to tuberculosis. nih.gov While some bacterial enzyme targets like transglycosylases are inhibited in S. aureus, they are not affected in M. tuberculosis, suggesting a distinct mode of action in mycobacteria. nih.gov The development of N-phenylbenzamide-based compounds is a key area of research for finding novel drugs to combat challenging infections caused by methicillin/vancomycin-resistant Staphylococcus aureus and various strains of mycobacteria. lew.ro

Exploration of Antiviral Mechanisms of Action

Research has identified N-phenylbenzamide derivatives as potent inhibitors of several viruses, particularly enteroviruses. nih.govnih.gov The mechanism often involves direct interaction with viral components, preventing key steps in the viral life cycle. nih.gov

A primary antiviral mechanism of N-phenylbenzamide compounds is the direct binding to the viral capsid. nih.govnih.gov This interaction stabilizes the virion, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell. nih.govnih.gov Studies on Coxsackievirus A9 (CVA9) have shown that N-phenylbenzamide derivatives bind to the hydrophobic pocket of the viral capsid and potentially to an area around the 3-fold axis. nih.govnih.gov This binding keeps the virus intact and effectively neutralizes its infectivity. nih.govnih.gov

Time-of-addition assays confirm that these compounds are most effective when pre-incubated with the virus before infection, supporting the mechanism of direct virion binding. nih.gov However, some effect is also observed when the compounds are added post-infection, suggesting a potential impact on later stages of the viral life cycle as well. nih.gov Several N-phenylbenzamide derivatives have been identified as potent inhibitors of various Enterovirus 71 (EV71) strains, a virus that can cause severe neurological disease in children. nih.gov

CompoundTarget VirusObserved Activity and MechanismReference
CL213 (an N-phenyl benzamide)Coxsackievirus A9 (CVA9)EC50 of 1 µM. Acts as a capsid binder, stabilizing the virion by binding to the hydrophobic pocket and 3-fold axis area. nih.govnih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Enterovirus 71 (EV71)Active against multiple EV71 strains with IC50 values from 5.7 to 12 µM. Identified as a promising lead compound. nih.govresearchgate.net
Compound 23 (an N-phenylbenzamide derivative)Hepatitis C Virus (HCV), EV71Showed considerable anti-HCV activity (IC50 = 7.12 µmol/L) and potent anti-EV71 activity (IC50 < 5.00 µmol/L). scienceopen.com
Compound 29 (an N-phenylbenzamide derivative)EV71Displayed the highest anti-EV71 activity among tested compounds, comparable to the reference drug pirodavir. scienceopen.com

Viral nonstructural proteins are essential for viral replication and are major targets for antiviral drug development. nih.govnih.gov These proteins are often enzymes, such as proteases and polymerases, that are responsible for processing the viral polyprotein and replicating the viral genome. nih.gov For many viruses, including caliciviruses and picornaviruses, a viral protease cleaves a large polyprotein into several functional nonstructural proteins. nih.gov The inhibition of this protease is a critical strategy for disrupting the viral life cycle. nih.gov

While specific studies detailing the inhibition of nonstructural proteins by 5-chloro-2-methyl-N-phenylbenzamide are not prevalent, the broader class of N-phenylbenzamides has been investigated for activity against viruses where these proteins are crucial. nih.govscienceopen.com For instance, the development of inhibitors against the proteases of viruses like Norwalk virus and other enteroviruses is an active area of research. nih.gov Given that N-phenylbenzamides interfere with viral replication, it is plausible that some derivatives may act by inhibiting the function of key nonstructural proteins, although capsid binding appears to be a more commonly documented mechanism for this class of compounds. nih.govnih.gov Further research is warranted to explore if these compounds can also target viral enzymes like proteases or RNA-dependent RNA polymerases. scienceopen.com

Studies on Antiparasitic Mechanisms

N-phenylbenzamide derivatives have demonstrated notable potential as antiparasitic agents. Investigations into their mechanisms of action have highlighted their ability to interfere with vital parasite-specific biological pathways.

Disruption of Kinetoplast DNA Function

A significant target for N-phenylbenzamide compounds in certain parasites is the kinetoplast DNA (kDNA), a unique and essential component of the mitochondrial DNA in kinetoplastids like Trypanosoma and Leishmania. The prototype of one series of N-phenylbenzamide derivatives has been shown to be effective in animal models of African trypanosomiasis. nih.govnih.gov Strong evidence suggests that these compounds can bind to the minor groove of AT-rich DNA sequences found in kDNA. nih.govnih.gov This binding is thought to displace High Mobility Group (HMG)-box containing proteins that are crucial for kDNA function, leading to the disruption of the kDNA network and ultimately causing parasite death. nih.govnih.gov While this mechanism has been established for the broader class of N-phenylbenzamides, specific studies on this compound's interaction with kDNA are not yet available.

Modulation of Parasite-Specific Enzymes

The unique metabolic pathways of parasites offer attractive targets for selective drug action. While direct evidence of this compound inhibiting specific parasite enzymes is not yet documented, the broader class of benzamide-containing compounds has been explored for such activities. For instance, in the context of Trypanosoma cruzi, the causative agent of Chagas disease, the purine (B94841) salvage pathway is essential for parasite survival and presents a key therapeutic target. While not specifically implicating this compound, studies on other synthetic analogs have explored their potential to inhibit enzymes within this pathway.

Cellular Mechanistic Investigations in In Vitro Models (Non-Clinical)

Beyond their antiparasitic effects, N-phenylbenzamide and its derivatives have been investigated in non-clinical, in vitro models to understand their impact on fundamental cellular processes. These studies provide insights into their potential as modulators of cell fate and signaling pathways.

Effects on Cell Cycle Progression

The ability to control cell cycle progression is a cornerstone of many therapeutic strategies, particularly in cancer. Some benzamide (B126) derivatives have been shown to induce cell cycle arrest. For example, a potent ALK/EGFR dual kinase inhibitor with a complex structure containing a benzamide moiety, CHMFL-ALK/EGFR-050, was found to arrest non-small cell lung cancer cells at the G0/G1 phase of the cell cycle. nih.gov While this provides a precedent for benzamide-containing compounds, specific data on the effect of this compound on cell cycle progression is not currently available.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. The induction of apoptosis is a key mechanism for many anticancer agents. The aforementioned dual kinase inhibitor, CHMFL-ALK/EGFR-050, was also shown to induce apoptosis in cancer cells. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases. The activation of effector caspases like caspase-3 is a central event, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. The activity of caspases can be measured using specific assays. The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell death and others inhibiting it. The balance between these pro- and anti-apoptotic proteins can determine a cell's fate. While these are general principles of apoptosis induction, specific studies detailing the activation of caspases or the modulation of Bcl-2 family proteins by this compound are yet to be published.

Inhibition of Specific Kinases or Receptors (e.g., ABL1 Kinase, EGFR PTK, PD-L1)

Protein kinases and cell surface receptors are crucial components of signaling pathways that regulate cellular activities. Their dysregulation is often linked to diseases like cancer.

ABL1 Kinase: The N-phenylbenzamide scaffold is a key feature in some inhibitors of ABL1 kinase, a protein implicated in chronic myeloid leukemia. While specific inhibitory data for this compound against ABL1 is not available, the structural motif is relevant in the design of such inhibitors.

EGFR PTK: The epidermal growth factor receptor (EGFR) protein tyrosine kinase (PTK) is a well-established target in cancer therapy. The potent dual ALK/EGFR inhibitor, CHMFL-ALK/EGFR-050, which contains a benzamide component, was shown to potently inhibit EGFR mutants. nih.gov This highlights the potential of the broader chemical class to interact with this kinase. However, direct inhibitory activity of this compound against EGFR PTK has not been reported.

PD-L1: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. The benzamide scaffold has been utilized in the design of small-molecule inhibitors that aim to block the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity. While this is an active area of research for the benzamide class of compounds, specific data on the ability of this compound to inhibit the PD-L1 pathway is not yet available.

Modulation of Nuclear Receptors (e.g., Retinoic Acid Receptor RXR-alpha, Peroxisome Proliferator-Activated Receptor gamma)

N-phenylbenzamide derivatives have been identified as modulators of nuclear receptors, a large family of ligand-activated transcription factors that regulate essential physiological processes. Their mechanism of action primarily involves binding to the ligand-binding domain (LBD) of these receptors, which leads to conformational changes that either recruit or dismiss coregulator proteins, thereby activating or repressing gene transcription.

Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma):

PPAR-gamma is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Certain N-phenylbenzamide compounds have been shown to act as antagonists or partial agonists of PPAR-gamma. For instance, the compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662) is a well-characterized irreversible antagonist of PPAR-gamma. nih.govnih.gov Its mechanism involves covalent modification of a cysteine residue within the PPAR-gamma LBD, which prevents the conformational change required for the recruitment of coactivators and subsequent activation of target genes. nih.gov This antagonistic activity has made it a valuable tool in studying the physiological roles of PPAR-gamma. However, some research also indicates that under certain conditions, GW9662 can have unexpected effects, such as activating PPAR-delta-mediated signaling. nih.gov

Other N-phenylbenzamide derivatives may act as partial agonists, where they bind to the LBD and induce a conformation that only partially recruits coactivators, leading to a submaximal transcriptional response compared to full agonists. The specific substitutions on the phenyl and benzamide rings are critical in determining whether a compound will act as an agonist, antagonist, or partial agonist.

Retinoic Acid Receptor RXR-alpha:

The Retinoic Acid Receptor alpha (RXR-alpha) is a crucial partner for many nuclear receptors, including PPAR-gamma, with which it forms a heterodimer to regulate gene expression. nih.gov While direct binding studies of This compound to RXR-alpha are not prominent in the literature, the modulation of PPAR-gamma by N-phenylbenzamide compounds inherently affects the function of the RXR-alpha:PPAR-gamma heterodimer. nih.gov

The binding of a ligand to PPAR-gamma can allosterically influence the conformation of RXR-alpha within the heterodimer, affecting its ability to bind to its own ligands and co-regulators. Some synthetic RXR ligands have been developed that can act as antagonists, preventing the activation of RXR and its permissive heterodimer partners. nih.gov These antagonists typically bind to the LBD of RXR, blocking the conformational changes necessary for transcriptional activation. nih.gov Given the interconnectedness of the RXR:PPAR-gamma heterodimer, it is plausible that N-phenylbenzamide compounds could indirectly modulate RXR-alpha signaling.

Table 1: Examples of N-Phenylbenzamide Derivatives and their Reported Activity on PPAR-gamma

CompoundReported ActivityKey Mechanistic FeatureReference
2-chloro-5-nitro-N-phenylbenzamide (GW9662)PPAR-gamma AntagonistIrreversibly binds to a cysteine residue in the ligand-binding domain. nih.govnih.gov
2-bromo-5-nitro-N-phenylbenzamidePPAR-gamma AntagonistDeveloped as an analog of GW9662 for potential radiolabeling studies. nih.gov

Photosynthetic Electron Transport Inhibition Mechanisms (e.g., in Plant Chloroplasts)

Many N-phenylbenzamide derivatives exhibit herbicidal activity by inhibiting photosynthetic electron transport (PET) in plant chloroplasts. ucanr.edu The primary target for these compounds is the Photosystem II (PSII) complex, specifically the D1 protein. ucanr.edunih.govmdpi.com

The mechanism of action involves the N-phenylbenzamide molecule binding to the QB-binding site on the D1 protein. nih.govmdpi.com This site is normally occupied by plastoquinone , a mobile electron carrier. By competitively binding to this niche, the N-phenylbenzamide herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the electron transport chain leads to a cascade of events, including the buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death. ucanr.edu

The efficacy of PET inhibition by N-phenylbenzamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the phenyl and benzamide rings influence the binding affinity to the D1 protein. researchgate.net Lipophilicity and the electronic properties of the substituents are key determinants of their inhibitory activity. researchgate.net For example, studies on related salicylamides have demonstrated that specific halogen substitutions can significantly impact the IC50 values for PET inhibition.

Table 2: Structure-Activity Relationship of some N-Phenylbenzamide Derivatives as Photosynthesis Inhibitors

Compound Structure (N-phenylbenzamide derivative)Substituent (R) on N-phenyl ringIC50 for PET Inhibition (µM)Reference
5-Bromo-2-hydroxy-N-phenylbenzamide3-F4.3 researchgate.net
3,5-Dibromo-2-hydroxy-N-phenylbenzamide3-Cl8.6 researchgate.net

IC50 values represent the concentration required to inhibit 50% of the photosynthetic electron transport. Data is for related salicylamide (B354443) structures to illustrate SAR principles.

Emerging Research Directions and Non Therapeutic Applications of 5 Chloro 2 Methyl N Phenylbenzamide

Development as Molecular Electronic Components

The field of molecular electronics, which aims to use single molecules as active components in electronic circuits, has identified N-phenylbenzamide (NPBA) and its derivatives as a promising structural framework. acs.orgbatistalab.com The inherent asymmetry of the NPBA backbone, combined with the ability to tune its electronic properties through chemical functionalization, makes it an attractive candidate for creating molecular-scale devices such as diodes (rectifiers). batistalab.comrsc.org

Research has demonstrated that N-phenylbenzamide derivatives can exhibit significant rectification, meaning they preferentially allow electrical current to flow in one direction. rsc.orgrsc.org This property arises from the asymmetric electronic structure of the molecule. Computational and experimental studies on various NPBA derivatives have shown that the rectification ratio—the ratio of forward to reverse current at a given voltage—can be systematically tuned. acs.orgbatistalab.com

For 5-chloro-2-methyl-N-phenylbenzamide, the specific placement of the chloro and methyl groups is expected to influence its rectification behavior. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, create an electronic asymmetry across the benzoyl ring. This, in conjunction with the inherent asymmetry of the N-phenylbenzamide core, could lead to interesting rectification properties. While direct experimental data for this specific compound is not yet available, studies on other asymmetrically substituted NPBA derivatives provide a strong basis for predicting its potential as a molecular rectifier. acs.orgbatistalab.com

The conductance of a single-molecule junction is highly dependent on the molecule's structure and, specifically, the alignment of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) with the Fermi level of the electrodes. rsc.org Research on NPBA derivatives has shown that functionalizing the molecule with electron-donating groups can raise the energy of the HOMO, bringing it closer to the Fermi level of gold electrodes and thereby enhancing conductance. rsc.orgrsc.org

Table 1: Predicted Influence of Substituents on Electronic Properties of N-Phenylbenzamide Derivatives

SubstituentPositionExpected Electronic EffectPredicted Impact on HOMO LevelPotential Effect on Conductance
Methoxy (-OCH3)4'-position on aniline (B41778) ringElectron-donatingRaiseIncrease rsc.orgrsc.org
Chloro (-Cl)5-position on benzoyl ringElectron-withdrawingLowerDecrease
Methyl (-CH3)2-position on benzoyl ringElectron-donatingRaiseIncrease

This table is illustrative and based on general chemical principles and findings from related N-phenylbenzamide derivatives. The actual effects for this compound would require specific experimental or computational verification.

Advancements in Chemical Probe Design and Development

Chemical probes are small molecules used to study and manipulate biological systems. The benzamide (B126) scaffold is a common feature in many biologically active molecules, and its derivatives are being explored for the development of novel chemical probes. For instance, some N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites and the Hepatitis B virus, indicating that this class of compounds can be tailored to interact with specific biological targets. nih.govtandfonline.com

The structure of this compound, with its distinct substitution pattern, provides a template that could be further functionalized to create specific chemical probes. The phenyl rings offer sites for the introduction of reporter groups (such as fluorophores or affinity tags) or reactive groups for covalent labeling of target proteins. The chloro and methyl substituents can influence the molecule's solubility, cell permeability, and binding affinity to target proteins, making them important handles for optimizing probe performance. For example, chloro-substituted benzamides have been noted for their potential use in studies of enzyme inhibition and protein-ligand interactions.

Future Prospects for Novel Benzamide Scaffold Development

The development of new chemical entities with diverse functionalities is a cornerstone of both medicinal chemistry and materials science. The benzamide scaffold is a versatile starting point for the synthesis of large libraries of compounds. The synthesis of various substituted benzamides is well-established, allowing for the systematic variation of substituents to explore structure-activity or structure-property relationships. nih.govresearchgate.net

This compound can be considered a building block within a larger matrix of synthetically accessible benzamide derivatives. By varying the substituents on either phenyl ring, a vast chemical space can be explored. This approach is central to discovering molecules with optimized properties, whether for biological applications or for use in materials science. The ease of synthesis of benzamide derivatives makes them an attractive scaffold for high-throughput screening and the development of novel functional molecules. acs.orgnih.gov

Interdisciplinary Applications in Materials Science and Analytical Chemistry

The properties that make benzamide derivatives interesting for molecular electronics also suggest their potential in broader materials science applications. For instance, related compounds like N,N-diphenylbenzamide have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their thermal stability and solubility. ontosight.ai The specific electronic properties of this compound, arising from its substitution pattern, could be harnessed in the design of new organic electronic materials. Furthermore, the benzamide linkage can be incorporated into polymer backbones to create new materials with tailored optical, electronic, and thermal properties.

In the realm of analytical chemistry, well-characterized molecules like this compound can serve as analytical standards for the identification and quantification of related compounds. Its distinct mass and fragmentation pattern in mass spectrometry, as well as its characteristic spectroscopic signature, would allow for its use in method development and validation. Additionally, the benzamide functional group can be a target for derivatization reactions to enhance the detectability of analytes in complex matrices.

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